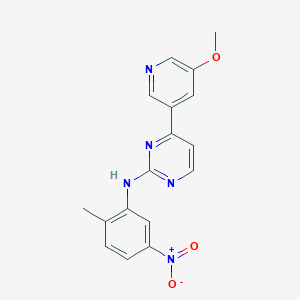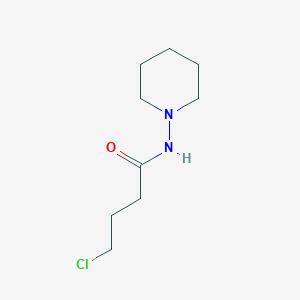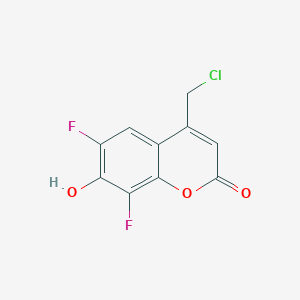
CellTracker Blue CMF2HC Dye
Descripción general
Descripción
CellTracker Blue CMF2HC Dye is a fluorescent dye known for its strong fluorescence and excellent retention in cells. It is widely used in cell tracking and imaging studies due to its ability to pass through cell membranes and retain fluorescence for extended periods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CellTracker Blue CMF2HC Dye typically involves the reaction of 6,8-difluoro-7-hydroxycoumarin with chloromethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
CellTracker Blue CMF2HC Dye undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with thiols results in thioether derivatives, which are often used in further applications .
Aplicaciones Científicas De Investigación
CellTracker Blue CMF2HC Dye is extensively used in various scientific research fields:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell tracking and imaging studies due to its strong fluorescence and retention properties.
Medicine: Utilized in diagnostic imaging and tracking of cellular processes.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mecanismo De Acción
The compound exerts its effects by freely passing through cell membranes and reacting with thiol groups inside the cell. This reaction is mediated by glutathione S-transferase, resulting in the formation of cell-impermeant fluorescent products. These products are well-retained in cells, allowing for long-term tracking and imaging .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Another fluorescent dye with similar properties but different substitution patterns.
3-Carboxy-6,8-difluoro-7-hydroxycoumarin: Exhibits excellent photophysical properties and is used in similar applications.
Uniqueness
CellTracker Blue CMF2HC Dye is unique due to its chloromethyl group, which allows for specific reactions with thiol groups, enhancing its retention and fluorescence properties in cells. This makes it particularly useful for long-term cell tracking and imaging studies .
Propiedades
Fórmula molecular |
C10H5ClF2O3 |
|---|---|
Peso molecular |
246.59 g/mol |
Nombre IUPAC |
4-(chloromethyl)-6,8-difluoro-7-hydroxychromen-2-one |
InChI |
InChI=1S/C10H5ClF2O3/c11-3-4-1-7(14)16-10-5(4)2-6(12)9(15)8(10)13/h1-2,15H,3H2 |
Clave InChI |
QDLNIWVLVXWCPH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=CC(=C(C(=C2OC1=O)F)O)F)CCl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

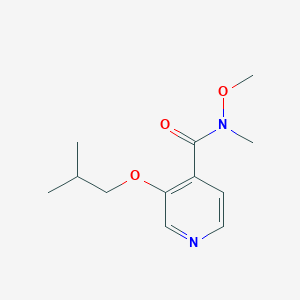
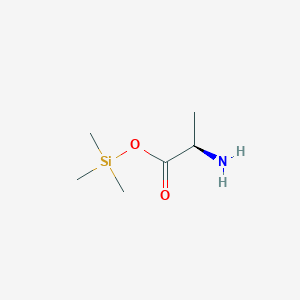
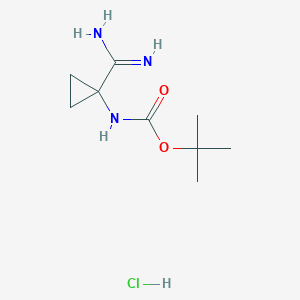
![1-Methylpyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B8470887.png)
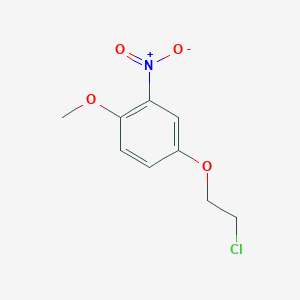
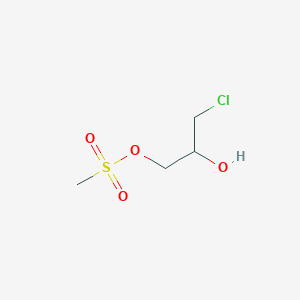
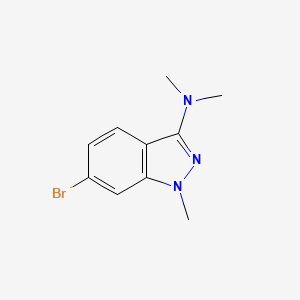
![[(5R)-3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate](/img/structure/B8470921.png)

